2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole
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Overview
Description
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a piperidine ring and a chlorophenyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or chlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidine ring and chlorophenyl group contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A similar compound with a different position of the chlorine atom on the phenyl ring.
2-{1-[(4-fluorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A fluorinated analog with potentially different pharmacological properties.
2-{1-[(4-methylphenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A methylated analog that may exhibit different biological activities.
Uniqueness
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, while the piperidine ring provides structural stability and flexibility.
Properties
Molecular Formula |
C20H20ClN3O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C20H20ClN3O/c21-16-7-5-14(6-8-16)13-19(25)24-11-9-15(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,15H,9-13H2,(H,22,23) |
InChI Key |
JBHLCEDURYBUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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